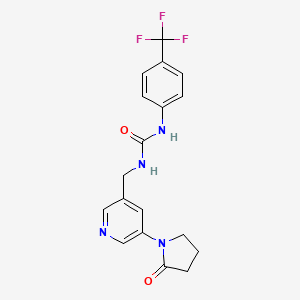
1-((5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of the diaryl urea derivatives involves the combination of aryl and pyridinyl groups with a urea linkage. The papers describe the chemical synthesis of these compounds in detail, highlighting the specific substituents and functional groups that contribute to the antiproliferative activity. For instance, the introduction of a trifluoromethyl group and a pyridinylmethoxy or pyridinylmethylthio moiety appears to be crucial for the observed biological activity.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a central urea linkage flanked by an aryl group and a substituted phenyl group. The variations in the substituents on the pyridine ring and the phenyl ring are designed to optimize interactions with biological targets, potentially leading to enhanced antiproliferative effects. The structure-activity relationship (SAR) is a key aspect of the analysis, as it helps in understanding how different chemical modifications impact the biological efficacy of the compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are likely to include amide bond formation, aromatic substitution, and the introduction of various functional groups through electrophilic or nucleophilic reactions. The papers do not provide explicit details on the chemical reactions but focus on the synthesis and biological evaluation of the final compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the diaryl urea derivatives, such as solubility, stability, and reactivity, are important for their biological activity and pharmacokinetic profile. These properties are influenced by the presence of specific functional groups, such as the trifluoromethyl group, which can affect the compound's lipophilicity and ability to penetrate cell membranes. The papers likely include data on these properties, which are essential for understanding the compounds' behavior in biological systems.
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis and Active Metabolite Study
Research has detailed the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, showcasing the compound's significance in the development of therapeutic agents targeting kinase pathways. This study elaborates on the stereospecific hydroboration and stereoselective reduction processes critical in the synthesis of enantiomerically pure compounds, underlining the compound's potential in medicinal chemistry (Chen et al., 2010).
Ion-Pair Binding and Ligand Study
Another research focus has been on the synthesis of ambidentate ligands capable of binding metal ions through ion-pair binding coordination modes. This study demonstrates the compound's utility in the design of new materials for chemical synthesis and potential applications in catalysis (Qureshi et al., 2009).
Microwave-Assisted Synthesis
The compound has also been investigated in the context of microwave-assisted synthesis, providing a simple and efficient method for producing derivatives under solvent-free conditions. This research contributes to the field of green chemistry by offering an eco-friendly alternative to traditional synthesis methods (Li & Chen, 2008).
Substituent Effects Study
Research into the substituent effects on pyrid-2-yl ureas has provided insights into intramolecular hydrogen bonding and cytosine complexation. These findings have implications for the design of nucleotide analogs and the development of novel biochemical probes (Chien et al., 2004).
Antimicrobial Activity Study
The synthesis and antimicrobial activity of N-substituted ureas have been explored, highlighting the compound's potential in the development of new antimicrobial agents. This research is significant for the pharmaceutical industry in the search for novel therapeutic options (Reddy, Reddy, & Venugopal, 2003).
Eigenschaften
IUPAC Name |
1-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2/c19-18(20,21)13-3-5-14(6-4-13)24-17(27)23-10-12-8-15(11-22-9-12)25-7-1-2-16(25)26/h3-6,8-9,11H,1-2,7,10H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETPPJQEEVRTGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-methylurea](/img/structure/B2531034.png)
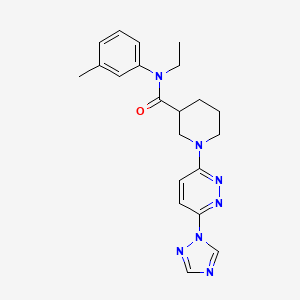
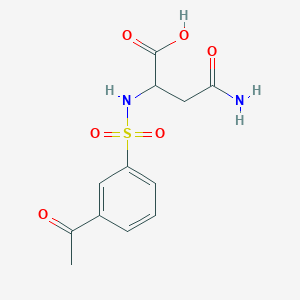
![2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2531039.png)
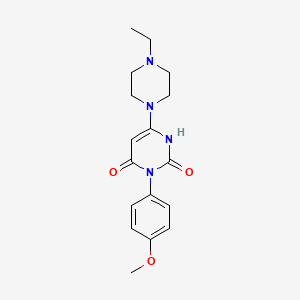
![2-((4aR,5R,5aR,8aR,9S)-10-(4-methoxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2531042.png)

![3-(3-bromophenyl)-N-cyclohexyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531045.png)
methanone](/img/structure/B2531047.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2531048.png)
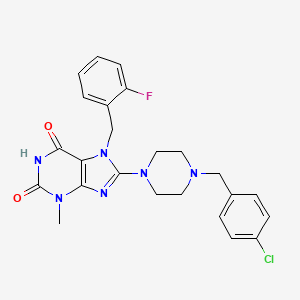
![methyl 2-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2531053.png)
![(2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2531054.png)
![[2-[[5-Carbamoyl-3-(2-methoxyethoxycarbonyl)-4-methylthiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2531055.png)